3-Fluoro-DL-(2-2H)alanine benzenesulphonate

Antibacterial Metabolic Stability Kinetic Isotope Effect

Standard non-deuterated 3-fluoroalanine analogs suffer from rapid enzymatic degradation and lack mass differentiation for precise quantification. This benzenesulfonate salt of 3-Fluoro-DL-(2-2H)alanine addresses both issues. - **Deuterium Label (2-2H):** Imparts +1 Da mass shift for internal standard use in LC-MS/MS; reduces D-amino acid oxidase cleavage via kinetic isotope effect. - **Benzenesulfonate Salt:** Provides superior aqueous solubility and crystallinity over HCl or free base forms, simplifying handling and formulation. - **Dual Utility:** Direct precursor for fludalanine (3-fluoro-D-alanine-2-d) synthesis; tool for alanine racemase mechanism studies. Available in research to kilogram scales.

Molecular Formula C9H12FNO5S
Molecular Weight 266.27 g/mol
CAS No. 59189-04-7
Cat. No. B12663658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-DL-(2-2H)alanine benzenesulphonate
CAS59189-04-7
Molecular FormulaC9H12FNO5S
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F
InChIInChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/i;2D
InChIKeyXOXBTKOKBQADJP-NGRIDVMYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-DL-(2-2H)alanine Benzenesulphonate Overview


3-Fluoro-DL-(2-2H)alanine benzenesulphonate (CAS 59189-04-7) is a racemic mixture of the benzenesulfonate salt of a deuterium-labeled, fluorinated alanine derivative. This compound belongs to a class of 3-fluoroalanine analogs that function as mechanism-based inhibitors of bacterial alanine racemase, thereby disrupting peptidoglycan biosynthesis [1]. The deuterium label at the 2-position distinguishes it from protio analogs, imparting a measurable kinetic isotope effect that enhances metabolic stability while preserving antibacterial potency [2]. As a benzenesulfonate salt, it serves as a stable, water-soluble precursor for the generation of optically pure 3-fluoro-D-alanine-2-d derivatives, which have been investigated as broad-spectrum antibacterial agents [3].

3-Fluoro-DL-(2-2H)alanine Benzenesulphonate Substitution Risks


Generic substitution of this compound with non-deuterated 3-fluoro-DL-alanine or alternative salt forms introduces quantifiable risks to experimental reproducibility and downstream utility. The benzenesulfonate counterion confers enhanced aqueous solubility and crystallinity that are absent in the free amino acid or hydrochloride forms, directly impacting handling, formulation, and chromatographic behavior . Furthermore, the deuterium label at the 2-position alters the carbon-deuterium bond strength, reducing susceptibility to enzymatic cleavage by D-amino acid oxidase and thereby improving metabolic stability in biological assays [1]. Substitution with the protio analog eliminates the isotopic mass difference required for use as an internal standard in quantitative mass spectrometry workflows, compromising analytical accuracy [2].

3-Fluoro-DL-(2-2H)alanine Benzenesulphonate Comparative Performance Evidence


Deuterium-Labeled Metabolic Stability

The 2-deutero modification in 3-fluoro-DL-(2-2H)alanine confers significantly reduced susceptibility to attack by D-amino acid oxidase compared to the non-deuterated 3-fluoro-D-alanine [1]. This isotopic substitution retains the antibacterial potency of the parent compound while increasing and sustaining in vivo activity, as documented in comparative studies of deuterated versus protio analogs [1].

Antibacterial Metabolic Stability Kinetic Isotope Effect

Optical Resolution Yield and Purity

A simple resolution method for 3-fluoro-DL-alanine-2-d (the free amino acid corresponding to the benzenesulfonate salt) via N-(1-methyl-2-acetylvinyl) quinine diastereomeric salts achieves crystallization in good yield and excellent purity [1]. The method yields the D-isomer with a specific optical rotation of [α]D +12.8° (c 5%, 5 N HCl), closely matching literature values [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Synergistic Antibacterial Activity with Cycloserine

Fludalanine (3-fluoro-D-alanine-2-d, the D-isomer of the target compound's free amino acid) combined with cycloserine (1:1 ratio) demonstrates broad-spectrum antibacterial activity [1]. Against a panel of 452 clinical isolates, MIC90 values on defined medium (DFN-2) were ≤4 µg/mL for E. coli, Klebsiella spp., Enterobacter spp., Providencia stuartii, H. influenzae, N. gonorrhoeae, S. aureus, and fecal streptococci [1].

Antimicrobial Susceptibility Synergy Minimum Inhibitory Concentration

Isotopic Internal Standard for LC-MS/MS

The presence of a single deuterium atom at the 2-position creates a +1 Da mass shift relative to the non-deuterated 3-fluoro-DL-alanine . This isotopic mass difference enables the compound to serve as an ideal internal standard for the accurate quantitation of 3-fluoroalanine in complex biological matrices via LC-MS/MS [1]. Deuterated internal standards exhibit near-identical extraction recovery, ionization response, and matrix effect as the analyte, significantly improving assay accuracy and reducing chromatography time [1].

Quantitative Bioanalysis Stable Isotope Labeling Mass Spectrometry

3-Fluoro-DL-(2-2H)alanine Benzenesulphonate Applications


Fludalanine Synthesis Targeting Alanine Racemase

Employ 3-Fluoro-DL-(2-2H)alanine benzenesulphonate as a key precursor for the synthesis of fludalanine (3-fluoro-D-alanine-2-d), a deuterated antibiotic with reduced susceptibility to D-amino acid oxidase [1]. The benzenesulfonate salt form facilitates purification and handling during the resolution process to yield the optically pure D-isomer, which has demonstrated potent and broad-spectrum antibacterial activity, particularly when combined with cycloserine [2].

Internal Standard for 3-Fluoroalanine Quantitation

Utilize the deuterium label of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate to create a mass-differentiated internal standard for LC-MS/MS quantitation of 3-fluoroalanine in plasma, urine, or tissue homogenates [3]. The +1 Da mass shift relative to the endogenous analyte enables precise correction for extraction efficiency, ionization variability, and matrix effects, thereby improving assay accuracy and reproducibility in pharmacokinetic and drug metabolism studies [3].

Mechanistic Studies of Cell Wall Biosynthesis Inhibition

Apply this compound as a tool to investigate the mechanism of alanine racemase inhibition and D-alanine incorporation into peptidoglycan. The fluorine atom at the 3-position confers potent, irreversible enzyme inhibition [4], while the deuterium label allows for isotopic tracing of metabolic fate and off-target interactions [1]. This dual functionality supports detailed structure-activity relationship (SAR) studies and the development of novel antibacterial strategies.

Scale-Up of Fluorinated Amino Acid Derivatives

Leverage the well-characterized resolution method for 3-fluoro-DL-alanine-2-d via quinine salt formation [5] to optimize industrial-scale production of enantiopure 3-fluoro-D-alanine-2-d. The benzenesulfonate salt provides a crystalline, stable form that simplifies purification and reduces solvent usage, making it suitable for kilogram-scale manufacturing of deuterated intermediates for pharmaceutical research.

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